An In-depth Technical Guide to 4-Fluoro-2-methyl-6-nitrophenol for Advanced Research
An In-depth Technical Guide to 4-Fluoro-2-methyl-6-nitrophenol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-6-nitrophenol, a substituted nitrophenol with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific literature on this compound is emerging, this document consolidates its known properties and presents a scientifically grounded, proposed synthesis pathway, detailed analytical characterization, and prospective applications in drug discovery. The guide is intended to serve as a foundational resource for researchers looking to leverage the unique chemical attributes of this molecule.
Introduction: The Strategic Value of Substituted Nitrophenols
Substituted phenols are a cornerstone of modern pharmaceutical development, with their structural motifs present in a wide array of therapeutic agents. The introduction of a nitro group and halogen atoms can profoundly influence the physicochemical and biological properties of the parent phenol molecule. Specifically, the nitro group, a potent electron-withdrawing moiety, increases the acidity of the phenolic proton and provides a handle for further chemical transformations, such as reduction to an amine. Halogenation, particularly with fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
4-Fluoro-2-methyl-6-nitrophenol (CAS No. 1588441-30-8) is a unique trifunctionalized aromatic compound that combines these features.[1][2] Its structure offers multiple reactive sites for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening and as a key intermediate in the development of novel therapeutic agents. Phenolic compounds, in general, have been investigated for their anti-inflammatory properties, suggesting that derivatives of this scaffold could be valuable candidates for targeting inflammation-related disorders.[3]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of 4-Fluoro-2-methyl-6-nitrophenol are summarized below.
| Property | Value | Source |
| CAS Number | 1588441-30-8 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | (Predicted) Pale yellow to yellow solid | General knowledge of nitrophenols |
| SMILES | CC1=CC(=CC(=C1O)[O-])F | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
The presence of the fluorine atom and the nitro group is expected to influence its solubility, likely rendering it soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in water. The nitro group's electron-withdrawing nature will increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.
Proposed Synthesis and Purification Workflow
While specific, peer-reviewed synthesis protocols for 4-Fluoro-2-methyl-6-nitrophenol are not widely published, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of a suitable precursor, 4-fluoro-2-methylphenol.
Rationale for the Synthetic Approach
The hydroxyl and methyl groups of the 4-fluoro-2-methylphenol starting material are both ortho-, para-directing activators for electrophilic aromatic substitution. The fluorine atom is a deactivator but is also ortho-, para-directing. The positions ortho to the strongly activating hydroxyl group are the most likely sites for nitration. One of these positions is already occupied by the methyl group, and the other, at position 6, is sterically unencumbered, making it the prime target for nitration.
Detailed Experimental Protocol
Materials:
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4-Fluoro-2-methylphenol
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
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Substrate Addition: Slowly add 4-fluoro-2-methylphenol to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.
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Nitrating Mixture Preparation: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
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Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature at 0°C. The reaction is exothermic and requires careful temperature control.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the crude product.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Fluoro-2-methyl-6-nitrophenol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The phenolic proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), characteristic of acidic protons. The two aromatic protons will appear as doublets, with their coupling patterns influenced by the adjacent fluorine atom. The methyl protons will be a singlet in the typical aromatic methyl region (δ ≈ 2.2-2.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons, followed by the carbon attached to the nitro group. The carbon-fluorine coupling will be observable for the carbon directly bonded to the fluorine atom and may also be seen for the adjacent carbons.
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretching band around 3200-3500 cm⁻¹.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Asymmetric and symmetric N-O stretching of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-F stretching in the region of 1100-1250 cm⁻¹.
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Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-Fluoro-2-methyl-6-nitrophenol (C₇H₆FNO₃), the expected molecular ion peak [M]⁺ would be at m/z 171.03. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Applications in Drug Discovery and Development
The structural features of 4-Fluoro-2-methyl-6-nitrophenol make it a promising scaffold for medicinal chemistry. The nitrophenol moiety is a known pharmacophore in some biologically active molecules and serves as a precursor to other important functional groups.
As a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters. The aromatic ring itself is amenable to further substitution reactions, allowing for the introduction of additional diversity.
Scaffold for Bioactive Molecules
Nitrophenols have been explored for a range of biological activities. For example, they are precursors in the synthesis of widely used drugs like paracetamol.[1][2] The anti-inflammatory potential of phenolic compounds is also well-documented.[3] Derivatives of 4-Fluoro-2-methyl-6-nitrophenol could be synthesized and screened for activities such as:
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Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. The functional groups on this scaffold could be elaborated to interact with the ATP-binding site of various kinases.
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Antimicrobial Agents: The combination of a phenol, a nitro group, and a halogen may impart antimicrobial properties.
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Enzyme Inhibition: The compound could serve as a starting point for designing inhibitors of enzymes involved in disease pathways.
Safety and Handling
As with any chemical, proper safety precautions are essential when handling 4-Fluoro-2-methyl-6-nitrophenol. Based on the available safety data for this compound and related nitrophenols, the following hazards should be noted.
Hazard Statements: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H318: Causes serious eye damage.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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Handle as a potentially toxic substance.
Conclusion
4-Fluoro-2-methyl-6-nitrophenol is a chemical entity with considerable, yet largely untapped, potential in the fields of organic synthesis and drug discovery. Its unique combination of a reactive phenolic hydroxyl group, a versatile nitro functionality, and a metabolically robust fluorine atom makes it an attractive building block for the creation of novel molecules with diverse biological activities. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and a roadmap for its characterization and potential applications. As research into this and similar molecules progresses, it is anticipated that 4-Fluoro-2-methyl-6-nitrophenol will emerge as a valuable tool in the arsenal of medicinal chemists and synthetic organic chemists.
References
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GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
(Structure inferred from name)